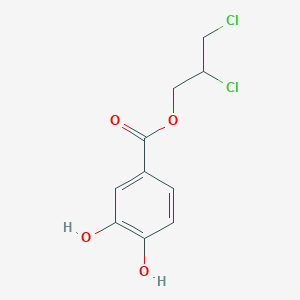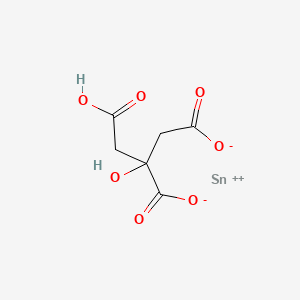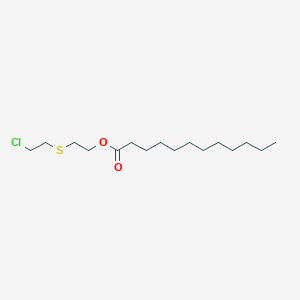![molecular formula C16H34O3 B14733843 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane CAS No. 5337-70-2](/img/structure/B14733843.png)
1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane is an organic compound with the molecular formula C16H34O3 It is characterized by its complex structure, which includes multiple ether linkages and branched alkyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane typically involves the reaction of 3-methylbutanol with formaldehyde and subsequent etherification. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the ether bonds .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alkanes .
Applications De Recherche Scientifique
1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ether linkages and branched alkyl groups play a crucial role in its reactivity and binding affinity. Pathways involved may include metabolic processes and signal transduction .
Comparaison Avec Des Composés Similaires
- 1-[Bis(2-methylbutoxy)methoxy]-3-methylbutane
- 1-[Bis(4-methylbutoxy)methoxy]-3-methylbutane
- 1-[Bis(3-ethylbutoxy)methoxy]-3-methylbutane
Comparison: Compared to these similar compounds, 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane is unique due to its specific branching and ether linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
5337-70-2 |
|---|---|
Formule moléculaire |
C16H34O3 |
Poids moléculaire |
274.44 g/mol |
Nom IUPAC |
1-[bis(3-methylbutoxy)methoxy]-3-methylbutane |
InChI |
InChI=1S/C16H34O3/c1-13(2)7-10-17-16(18-11-8-14(3)4)19-12-9-15(5)6/h13-16H,7-12H2,1-6H3 |
Clé InChI |
VREQXNOSMRESDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(OCCC(C)C)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


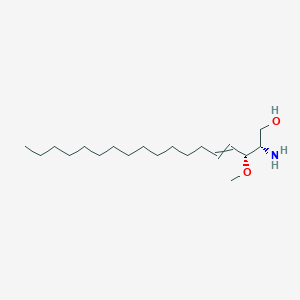

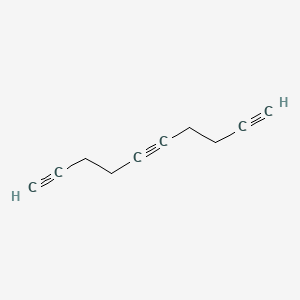
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
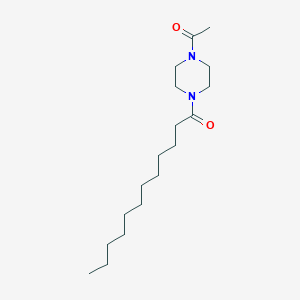
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

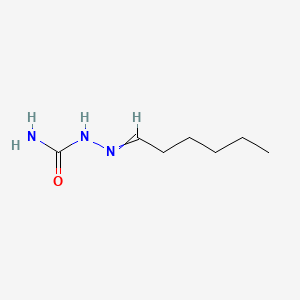
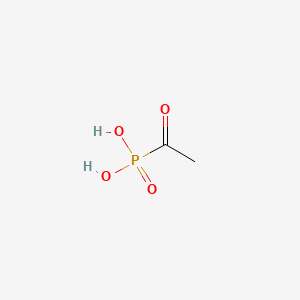
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
